molecular formula C10H12OS B8506249 1-(Cyclopropylthio)-4-methoxybenzene

1-(Cyclopropylthio)-4-methoxybenzene

Cat. No. B8506249
M. Wt: 180.27 g/mol
InChI Key: UHYWUNFIAXWGDE-UHFFFAOYSA-N
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Patent
US08343990B2

Procedure details

1-(cyclopropylthio)-4-methoxybenzene (300 mg, 1.66 mmol) was dissolved in 8 mL MeOH and Water (1:1). Oxone (4.9 g, 6.66 mmol) was added and the mixture was stirred overnight. 1N HCl was used to dissolve the salts and ethyl acetate was added to extract the product. The organic extract was washed with 1N HCl (3×) and brine, dried over sodium sulfate, and the solvent was removed under reduced pressure to obtain the crude product which is used without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(S[C:5]2[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=2)CC1.O[O:14][S:15]([O-:17])=O.[K+].Cl.C(O[CH2:24][CH3:25])(=O)C.[CH3:26]O>O>[CH:25]1([S:15]([C:5]2[CH:6]=[CH:7][C:8]([O:11][CH3:12])=[CH:9][CH:10]=2)(=[O:17])=[O:14])[CH2:24][CH2:26]1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C1(CC1)SC1=CC=C(C=C1)OC
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
to extract the product
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with 1N HCl (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)S(=O)(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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